7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
CAS No.: 216008-27-4
Cat. No.: VC6720791
Molecular Formula: C9H11ClN2O3
Molecular Weight: 230.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 216008-27-4 |
|---|---|
| Molecular Formula | C9H11ClN2O3 |
| Molecular Weight | 230.65 |
| IUPAC Name | 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
| Standard InChI | InChI=1S/C9H10N2O3.ClH/c12-11(13)8-1-2-9-7(5-8)6-10-3-4-14-9;/h1-2,5,10H,3-4,6H2;1H |
| Standard InChI Key | JPOYKDBNGXGUBX-UHFFFAOYSA-N |
| SMILES | C1COC2=C(CN1)C=C(C=C2)[N+](=O)[O-].Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, reflects its fused bicyclic structure:
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A benzene ring fused to a seven-membered oxazepine ring.
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A nitro group (-NO₂) at position 7 of the benzene ring.
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Partial saturation in the oxazepine ring (2,3,4,5-tetrahydro).
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A hydrochloride salt form, enhancing solubility and stability.
Molecular Formula: C₉H₁₁ClN₂O₃
Molecular Weight: 230.65 g/mol (calculated from free base C₉H₁₀N₂O₃, MW 194.19 g/mol , + HCl, MW 36.46 g/mol).
Structural Features
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Benzoxazepine Core: Combines aromatic and heterocyclic motifs, enabling π-π stacking and hydrogen bonding .
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Nitro Group: Electron-withdrawing properties influence electronic distribution and reactivity.
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Hydrochloride Salt: Improves bioavailability by increasing aqueous solubility.
Synthesis and Manufacturing
Key Synthetic Route
The synthesis of 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves a two-stage reduction process starting from 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one :
Stage 1: Borane Reduction
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Reactants: 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (0.99 g, 4.7 mmol) and borane-THF complex (1 M in THF, 19 ml, 19 mmol).
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Conditions: Reflux in tetrahydrofuran (THF) for 4 hours.
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Mechanism: Borane reduces the ketone to a secondary alcohol.
Stage 2: Acidic Hydrolysis
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Reactants: Intermediate from Stage 1, hydrochloric acid (4 M, 7 ml).
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Conditions: Reflux in THF/water at 0°C for 1 hour.
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Workup: Neutralization with sodium hydrogen carbonate, extraction with ethyl acetate, and silica gel chromatography (eluent: chloroform:methanol 10:1 with 0.1% triethylamine).
Yield: 96% (0.88 g from 0.99 g starting material) .
Physicochemical Properties
Physical State and Solubility
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Appearance: Pale yellow oil (free base) ; hydrochloride salt likely a crystalline solid.
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Solubility:
Stability
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Thermal Stability: Stable under reflux conditions (up to 100°C) .
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pH Sensitivity: Free base neutralized by sodium hydrogen carbonate; hydrochloride salt stable in acidic conditions .
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Oral Toxicity | H302 | Avoid ingestion |
| Skin Irritation | H315 | Wear protective gloves |
| Eye Irritation | H319 | Use safety goggles |
| Respiratory Irritation | H335 | Use in ventilated areas |
Comparative Analysis with Analogues
7-Methyl Derivative (CAS 1803612-10-3 )
| Property | 7-Nitro Derivative | 7-Methyl Derivative |
|---|---|---|
| Molecular Weight | 230.65 g/mol | 213.69 g/mol |
| Bioactivity | Anticancer potential | CNS modulation |
| Solubility | Higher in water (HCl salt) | Lower (free base) |
2,3-Dihydro-7-nitro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic Acid
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Structural Difference: Benzodiazepine core vs. benzoxazepine.
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Activity: Anxiolytic effects via GABA receptors.
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